boc-(s)-3-cyclopropylalanine methyl ester
CAS No.: 104347-84-4
Cat. No.: VC20808284
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104347-84-4 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | methyl (2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-/m0/s1 |
| Standard InChI Key | NSBWPLARUDPFIE-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC |
Introduction
Chemical Structure and Properties
Boc-(S)-3-cyclopropylalanine methyl ester is characterized by specific chemical and physical properties that determine its behavior in various research applications. Understanding these properties is crucial for researchers working with this compound.
Basic Chemical Data
The compound features a modified alanine backbone with a cyclopropyl substituent at the beta position, protected by a Boc group at the amino terminus and a methyl ester at the carboxyl terminus. Below is a table summarizing the key chemical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 104347-84-4 |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | methyl (2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChIKey | NSBWPLARUDPFIE-VIFPVBQESA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC |
These fundamental chemical identifiers provide researchers with the necessary information to properly work with and characterize the compound in various experimental settings.
Structural Features
The structure of Boc-(S)-3-cyclopropylalanine methyl ester contains several key functional groups that contribute to its chemical behavior and applications:
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The cyclopropyl group: This three-membered ring structure attached to the beta-carbon of alanine provides unique conformational constraints that can influence the biological activity of resulting peptides.
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The Boc protecting group: The tert-butoxycarbonyl group serves as a protecting group for the amine function, making it easier to perform selective reactions in peptide synthesis without unwanted side reactions at the amino terminus.
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The methyl ester: This functional group protects the carboxyl terminus, allowing for selective deprotection during peptide synthesis processes.
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The chiral center: The S-configuration at the alpha carbon ensures specific stereochemistry important for biological recognition and activity.
These structural elements combine to make Boc-(S)-3-cyclopropylalanine methyl ester a valuable building block in peptide chemistry and drug development.
Applications in Research
Boc-(S)-3-cyclopropylalanine methyl ester serves as a valuable intermediate in several research areas, particularly in pharmaceutical development and peptide chemistry.
Peptide Synthesis
Similar to other protected amino acids like Boc-L-phenylalanine methyl ester, Boc-(S)-3-cyclopropylalanine methyl ester serves as a building block in peptide synthesis. The presence of the cyclopropyl group introduces unique conformational constraints that can:
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Modify the three-dimensional structure of resulting peptides
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Enhance resistance to enzymatic degradation
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Improve binding selectivity to target receptors
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Create novel peptidomimetics with improved pharmacological properties
These properties make the compound valuable for developing peptide-based therapeutic agents with enhanced stability and efficacy .
Medicinal Chemistry Applications
In medicinal chemistry, Boc-(S)-3-cyclopropylalanine methyl ester is utilized for:
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Creating modified amino acid residues in drug candidates
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Developing enzyme inhibitors with improved specificity
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Synthesizing compounds that can better penetrate cellular membranes
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Engineering molecules with improved metabolic stability
The cyclopropyl group's unique stereochemical and electronic properties can significantly alter the behavior of drug molecules, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship Studies
Researchers incorporate Boc-(S)-3-cyclopropylalanine methyl ester into compounds to study how structural modifications affect biological activity. By comparing the activity of cyclopropyl-containing peptides with those containing other amino acids like phenylalanine or alanine, scientists can develop a better understanding of structure-activity relationships, which is crucial for rational drug design .
Research Applications and Future Directions
The unique structural features of Boc-(S)-3-cyclopropylalanine methyl ester make it valuable for various current and emerging research applications.
Current Research Applications
Boc-(S)-3-cyclopropylalanine methyl ester is currently being utilized in several research areas:
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Peptide-based drug development, where its incorporation can lead to improved stability and efficacy
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Structure-activity relationship studies examining how cyclopropyl groups affect biological activity
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Development of enzyme inhibitors for therapeutic applications
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Creation of peptidomimetics that can overcome limitations of traditional peptide drugs
These applications highlight the versatility and importance of this compound in contemporary pharmaceutical research.
Future Research Directions
Future research involving Boc-(S)-3-cyclopropylalanine methyl ester may explore:
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Development of novel synthetic methodologies to improve yield and stereoselectivity
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Incorporation into more complex peptide structures for specific therapeutic applications
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Investigation of additional biological activities beyond those currently known
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Exploration of structure-activity relationships in greater detail to optimize drug design
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Utilization in combination with other non-natural amino acids to create peptides with entirely novel properties
These future directions could expand the utility of Boc-(S)-3-cyclopropylalanine methyl ester in both academic research and pharmaceutical development.
Comparative Analysis with Similar Compounds
To fully understand the significance of Boc-(S)-3-cyclopropylalanine methyl ester, it is valuable to compare it with similar protected amino acid derivatives used in peptide synthesis and medicinal chemistry.
Structural Comparison with Related Boc-Protected Amino Acids
The table below compares key properties of Boc-(S)-3-cyclopropylalanine methyl ester with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Boc-(S)-3-cyclopropylalanine methyl ester | C12H21NO4 | 243.3 | Cyclopropyl group at beta position |
| Boc-L-alanine methyl ester | C9H17NO4 | 203.24 | Methyl group at beta position |
| Boc-L-phenylalanine methyl ester | C15H21NO4 | ~285.3 | Phenyl group at beta position |
| Boc-3-cyclohexyl-L-alanine methyl ester | C15H27NO4 | 285.38 | Cyclohexyl group at beta position |
This comparison illustrates how the cyclopropyl group in Boc-(S)-3-cyclopropylalanine methyl ester represents an intermediate structural feature between the simple methyl group of alanine and the larger aromatic or alicyclic groups of other derivatives .
Functional Advantages and Limitations
Boc-(S)-3-cyclopropylalanine methyl ester offers several advantages compared to similar compounds:
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Enhanced metabolic stability: The cyclopropyl group is resistant to many enzymatic processes that would degrade natural amino acids
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Unique conformational properties: The cyclopropyl group introduces specific conformational constraints different from both linear and aromatic side chains
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Intermediate lipophilicity: The cyclopropyl group provides balanced lipophilic properties that can enhance membrane permeability while maintaining water solubility
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More complex synthesis compared to simpler amino acid derivatives
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Potentially higher cost of production
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Limited commercial availability compared to more common protected amino acids
These comparative insights can help researchers select the most appropriate building block for specific applications in peptide synthesis and drug development.
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